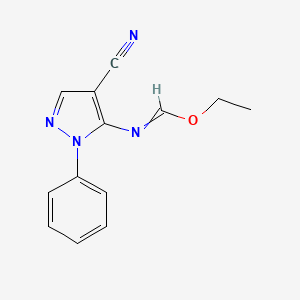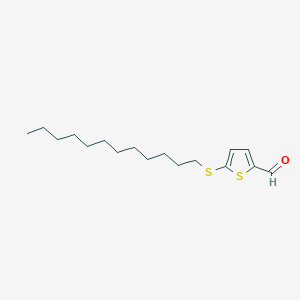
5-(Dodecylsulfanyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dodecylsulfanyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a dodecylsulfanyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dodecylsulfanyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 2-position of the thiophene ring. The dodecylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available thiophene. The process includes chloromethylation, followed by nucleophilic substitution with dodecylthiol, and finally, formylation using the Vilsmeier-Haack reagent .
Chemical Reactions Analysis
Types of Reactions: 5-(Dodecylsulfanyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
- Oxidation of the aldehyde group yields 5-(Dodecylsulfanyl)thiophene-2-carboxylic acid.
- Reduction of the aldehyde group yields 5-(Dodecylsulfanyl)thiophene-2-methanol.
Scientific Research Applications
5-(Dodecylsulfanyl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 5-(Dodecylsulfanyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The dodecylsulfanyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the dodecylsulfanyl group, making it less lipophilic.
5-(Methylsulfanyl)thiophene-2-carbaldehyde: Contains a shorter alkyl chain, affecting its solubility and reactivity.
5-(Phenylsulfanyl)thiophene-2-carbaldehyde: Features an aromatic substituent, altering its electronic properties.
Uniqueness: 5-(Dodecylsulfanyl)thiophene-2-carbaldehyde is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane interaction .
Properties
CAS No. |
62702-57-2 |
|---|---|
Molecular Formula |
C17H28OS2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
5-dodecylsulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H28OS2/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-13-12-16(15-18)20-17/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
ZSTNWRKKURYDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)-](/img/structure/B14519560.png)
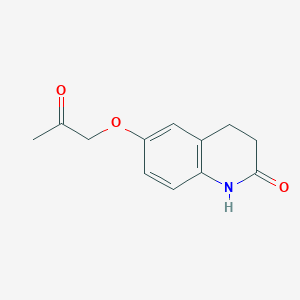
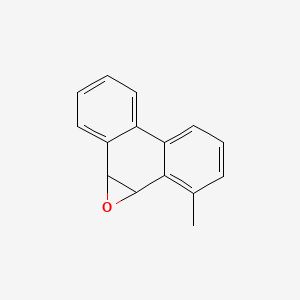
![2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate](/img/structure/B14519579.png)
![S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate](/img/structure/B14519586.png)


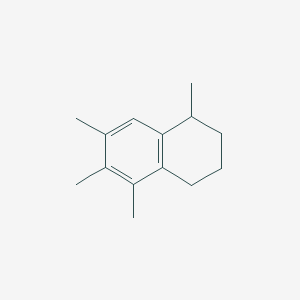
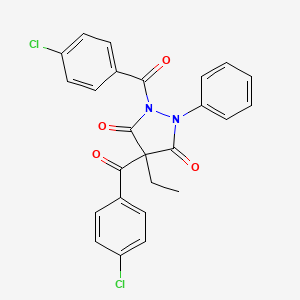

![Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14519624.png)

![3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519634.png)
